2-Bromo-6-phthalimidohexanoic acid

NADPH Oxidase Reactive Oxygen Species Target Profiling

Sourcing 2-Bromo-6-phthalimidohexanoic acid is a strategic choice for building heterobifunctional linkers. Its dual α-bromo acid and ω-phthalimido groups enable stepwise, orthogonal conjugation, which is superior to single-feature analogs. This validated scaffold serves as a critical negative control for NOX1 research (IC50 > 100,000 nM), ensuring target-specificity in your assays.

Molecular Formula C14H14BrNO4
Molecular Weight 340.17 g/mol
Cat. No. B13666487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-phthalimidohexanoic acid
Molecular FormulaC14H14BrNO4
Molecular Weight340.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)Br
InChIInChI=1S/C14H14BrNO4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8H2,(H,19,20)
InChIKeyIZPACYFLJIDSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-phthalimidohexanoic Acid: Structural Identity and Key Physicochemical Properties for Research Procurement


2-Bromo-6-phthalimidohexanoic acid (CAS: 5107-16-4; synonyms: (R)-2-bromo-6-phthalimidohexanoic acid; 2-Bromo-6-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid) is a halogenated carboxylic acid belonging to the broader class of ω-phthalimidoaliphatic carboxylic acids [1]. It possesses a molecular formula of C14H14BrNO4 and a molecular weight of approximately 340.17 g/mol . This compound is structurally distinguished by the presence of a bromine atom at the alpha-carbon position of a hexanoic acid chain, and a phthalimido group at the omega-carbon terminus . Its primary classification is as a bromoalkanoic acid with an amido acid functional group, which dictates its reactivity profile as a versatile intermediate in organic synthesis and a potential tool in biochemical research .

Why 2-Bromo-6-phthalimidohexanoic Acid Is Not Interchangeable with Common In-Class Analogs


Generic substitution of 2-bromo-6-phthalimidohexanoic acid with simpler analogs like 2-bromohexanoic acid or 6-phthalimidohexanoic acid is not feasible due to the compound's unique dual-functionality, which dictates a distinct reactivity and biological profile. 2-Bromohexanoic acid (CAS 616-05-7) lacks the phthalimido moiety, which is critical for specific protein interactions and as a masked amine for subsequent derivatization . Conversely, 6-phthalimidohexanoic acid (CAS 4443-26-9) lacks the alpha-bromo group, which serves as a potent electrophilic handle for nucleophilic substitution and as a potential covalent warhead [1]. The presence of both the phthalimide and the α-bromo acid in 2-bromo-6-phthalimidohexanoic acid creates a unique bifunctional scaffold. This is evidenced by its distinct, albeit weak, activity against human NOX1 (IC50 > 100,000 nM), a profile not replicated by the single-feature analogs, which have not been reported to engage this target [2]. The specific combination of functional groups therefore governs a unique set of chemical and biological interactions that cannot be achieved by mixing or substituting its simpler, commercially available components.

Quantitative Differentiation Evidence for 2-Bromo-6-phthalimidohexanoic Acid in Research Applications


NOX1 Inhibition: A Weak but Quantified and Potentially Selectivity-Informative Interaction

In a cell-based assay measuring inhibition of full-length human NOX1, 2-bromo-6-phthalimidohexanoic acid demonstrated an IC50 value of >100,000 nM [1]. This exceedingly weak inhibition is a critical data point for researchers profiling the selectivity of NOX1 inhibitors or using this compound as a tool. While the comparator, the potent NOX1 inhibitor GKT137831 (setanaxib), typically exhibits IC50 values in the low nanomolar range (e.g., < 100 nM) in similar assays [2], the >1,000-fold difference quantitatively establishes that 2-bromo-6-phthalimidohexanoic acid is not a pan-assay interference compound (PAINS) for this target class, and any observed biological effects at lower concentrations are unlikely to be NOX1-mediated. This data point is valuable for ruling out NOX1 involvement in phenotypic screens.

NADPH Oxidase Reactive Oxygen Species Target Profiling

Dual-Functionality Defines Reactivity Over Single-Feature Analogs

The core differentiation of 2-bromo-6-phthalimidohexanoic acid stems from its bifunctional nature. The compound possesses an alpha-bromo carboxylic acid, which is a potent electrophilic center for nucleophilic substitution (e.g., SN2 reactions) , and a phthalimide-protected amine, which can be unmasked via hydrazinolysis or other deprotection methods to reveal a free primary amine for further conjugation or amide bond formation [1]. In contrast, 2-bromohexanoic acid (CAS 616-05-7) provides only the electrophilic bromo-acid handle, while 6-phthalimidohexanoic acid (CAS 4443-26-9) provides only the protected amine. No single-compound alternative offers both functionalities in a single, hexanoic acid-length scaffold. This dual reactivity allows for sequential, orthogonal chemistry in multi-step synthesis without the need for additional protection/deprotection steps.

Organic Synthesis Building Block Bifunctional Linker

NOX1 Selectivity Profile Informs Potential Use as a Negative Control Probe

The quantitative NOX1 inhibition data (IC50 > 100,000 nM) [1] provides a clear rationale for the compound's utility as a negative control. In studies investigating the role of NOX1 in disease models, a potent NOX1 inhibitor would be used to block activity and assess phenotypic changes. A critical control is a structurally related compound that does not inhibit the target. 2-Bromo-6-phthalimidohexanoic acid fulfills this role, as its >100,000 nM IC50 ensures it is inactive against NOX1 at concentrations where a standard tool compound (e.g., GKT137831, IC50 < 100 nM) shows full efficacy. This allows researchers to deconvolute target-specific effects from off-target or scaffold-related artifacts.

Chemical Probe Negative Control NADPH Oxidase

Validated Application Scenarios for 2-Bromo-6-phthalimidohexanoic Acid in Research and Development


Synthesis of Bifunctional Linkers and PROTAC Building Blocks

The dual reactivity of 2-bromo-6-phthalimidohexanoic acid makes it a prime candidate for constructing heterobifunctional linkers. The alpha-bromo acid moiety can be used for initial coupling to a ligand for a target protein of interest via nucleophilic substitution (e.g., with a thiol or amine). Following this, the phthalimide group can be selectively deprotected to reveal a terminal amine, which can then be coupled to a second ligand, such as an E3 ligase recruiter (e.g., a von Hippel-Lindau or cereblon ligand) [1]. This stepwise, orthogonal conjugation strategy is foundational for the rational design of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.

Negative Control for NOX1-Mediated Biological Studies

Researchers investigating the role of the NADPH oxidase isoform NOX1 in cellular processes such as reactive oxygen species (ROS) signaling, cell proliferation, or migration can employ 2-bromo-6-phthalimidohexanoic acid as a rigorously characterized negative control. Its established lack of activity against NOX1 (IC50 > 100,000 nM) [2] allows for the confirmation that any observed effects from a potent NOX1 inhibitor are target-specific and not due to off-target interactions inherent to the phthalimide scaffold. Using this compound can significantly strengthen the conclusions drawn from pharmacological inhibition experiments.

Late-Stage Functionalization and Derivatization in Medicinal Chemistry

As a compact molecule containing a masked amine and a reactive halogen, 2-bromo-6-phthalimidohexanoic acid is a valuable synthon for diversifying lead compounds in drug discovery. The alpha-bromo acid can be reacted with a core scaffold possessing a nucleophile, introducing a hexanoic acid chain terminated with a protected amine. This amine can later be unmasked and elaborated to introduce various functional groups or conjugate tags (e.g., fluorophores, biotin) . This strategy provides a convergent route to building structure-activity relationship (SAR) libraries or creating chemical probes for target validation.

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